

Stability of Ivacaftor-D19 in various solvents and temperatures

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Compound of Interest

Compound Name: Ivacaftor-D19

Cat. No.: B8091922

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Technical Support Center: Ivacaftor-D19 Stability and Handling

This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the stability of **Ivacaftor-D19** in various solvents and temperatures. It includes troubleshooting advice and frequently asked questions to ensure the integrity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid **Ivacaftor-D19**?

A1: Solid **Ivacaftor-D19** should be stored at -20°C.^{[1][2]} Under these conditions, it is stable for at least four years.^{[1][2]}

Q2: How should I prepare stock solutions of **Ivacaftor-D19**?

A2: To prepare a stock solution, dissolve solid **Ivacaftor-D19** in an appropriate solvent and purge with an inert gas.^[1] Recommended solvents for creating stock solutions include DMSO and a 1:1 mixture of acetonitrile:methanol.^{[1][2]}

Q3: What is the stability of **Ivacaftor-D19** in common laboratory solvents?

A3: While specific long-term stability data for **Ivacaftor-D19** in solution is not extensively published, forced degradation studies on its non-deuterated counterpart, Ivacaftor, provide significant insights. Ivacaftor demonstrates notable instability under alkaline hydrolytic stress.[3][4] It is found to be stable against acidic and neutral hydrolysis, oxidation, heat, and photolytic stress.[3][4] For critical applications, it is advisable to prepare fresh solutions or perform stability tests under your specific experimental conditions.

Q4: Is **Ivacaftor-D19** sensitive to light?

A4: Based on forced degradation studies of Ivacaftor, the molecule is stable under photolytic stress, meaning it is not significantly degraded by exposure to UV light.[3][4][5][6] However, as a general laboratory best practice, it is always recommended to store solutions in amber vials or protected from light to minimize any potential for photodegradation.

Q5: How can I monitor the stability of my **Ivacaftor-D19** solution?

A5: The stability of **Ivacaftor-D19** solutions can be monitored using a stability-indicating analytical method, such as Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[5][7][8] This involves analyzing the sample at regular intervals and quantifying the peak area of **Ivacaftor-D19** relative to any new peaks that may indicate degradation products.

Troubleshooting Guide

Q: My analytical results are inconsistent. Could my **Ivacaftor-D19** be degrading?

A: Inconsistent results can be a sign of sample degradation. Consider the following:

- **Solvent and pH:** Are you using a basic solvent or unbuffered aqueous solution? Ivacaftor is known to degrade under alkaline conditions.[3][4][6]
- **Storage of Solution:** How long has your stock solution been stored, and at what temperature? For optimal results, use freshly prepared solutions or solutions stored at -20°C or -80°C for short to medium-term storage.[9]
- **Contamination:** Could there be contamination in your solvent or from your storage container?

Q: I observe extra peaks in my chromatogram. What might they be?

A: The appearance of new peaks in your chromatogram likely indicates the presence of degradation products or impurities.

- Under alkaline conditions, four major hydrolytic degradation products of Ivacaftor have been identified.[\[3\]](#)[\[4\]](#)
- If you suspect degradation, a forced degradation study (as detailed in the protocols below) can help confirm the identity of these extra peaks.

Stability Data Summary

The following tables summarize the available stability data for Ivacaftor and **Ivacaftor-D19**. Note that the stability of Ivacaftor is used as a close proxy for **Ivacaftor-D19** due to their structural similarity.

Table 1: Recommended Storage and Solution Preparation for **Ivacaftor-D19**

Form	Solvent	Concentration	Storage Temperature	Stability
Solid	N/A	N/A	-20°C	≥ 4 years [1] [2]
Solution	DMSO	Up to 100 mM	-80°C (6 months), -20°C (1 month)	Data for Ivacaftor [10]
Solution	Ethanol	Up to 5 mM	-80°C (6 months), -20°C (1 month)	Data for Ivacaftor [10]
Solution	Acetonitrile:Methanol (1:1)	Soluble	Not specified	Ivacaftor-D19 is soluble [1] [2]

Table 2: Summary of Forced Degradation Studies on Ivacaftor

Stress Condition	Reagent/Parameters	Duration	Observation
Acidic Hydrolysis	0.1N - 1N HCl	30 min - 6 hours at 60-70°C	Stable, minimal degradation[5][6][7][8]
Alkaline Hydrolysis	0.1N - 2N NaOH	30 min - 6 hours at 60-70°C	Significant degradation observed[3][4][5][6][8]
Oxidative	3% - 20% H ₂ O ₂	1 hour at 70°C	Stable, minimal degradation[6][7]
Thermal (Dry Heat)	105-110°C	1 - 24 hours	Stable[5][8]
Photolytic	UV Light	1 - 3 days	Stable[5][6][8]
Neutral Hydrolysis	Water	6 hours at 60°C	Stable[5][8]

Experimental Protocols

Protocol 1: Preparation of **Ivacaftor-D19** Stock Solution

- Allow the solid **Ivacaftor-D19** vial to equilibrate to room temperature before opening to prevent condensation.
- Weigh the required amount of solid **Ivacaftor-D19** in a clean vial.
- Add the desired volume of a suitable solvent (e.g., DMSO) to achieve the target concentration.
- Vortex the solution until the solid is completely dissolved.
- Purge the headspace of the vial with an inert gas (e.g., argon or nitrogen) to displace oxygen.[1]
- Store the stock solution at -20°C or -80°C in a tightly sealed container, protected from light.

Protocol 2: Representative RP-HPLC Method for Stability Assessment

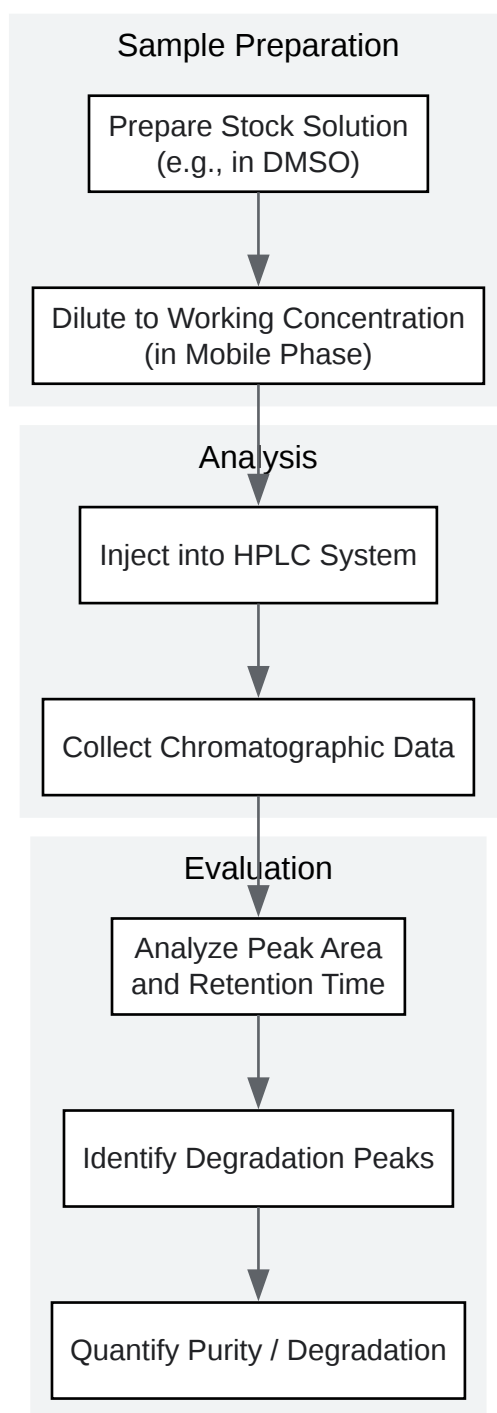
This protocol is a composite based on several published methods for Ivacaftor.[\[7\]](#)[\[8\]](#)[\[11\]](#)

- Column: C18 reverse-phase column (e.g., Kromasil C18, 150 x 4.6 mm, 5 µm).[\[7\]](#)[\[11\]](#)
- Mobile Phase: A mixture of aqueous buffer (e.g., 0.1% Orthophosphoric Acid or 0.01N KH₂PO₄) and an organic solvent like acetonitrile or methanol. A common ratio is 60:40 (aqueous:organic).[\[8\]](#)[\[11\]](#)
- Flow Rate: 1.0 mL/min.[\[8\]](#)[\[11\]](#)
- Column Temperature: 30°C.[\[8\]](#)[\[11\]](#)
- Detection Wavelength: 260 nm or 292 nm.[\[7\]](#)[\[8\]](#)
- Injection Volume: 10 µL.[\[7\]](#)[\[8\]](#)

Procedure:

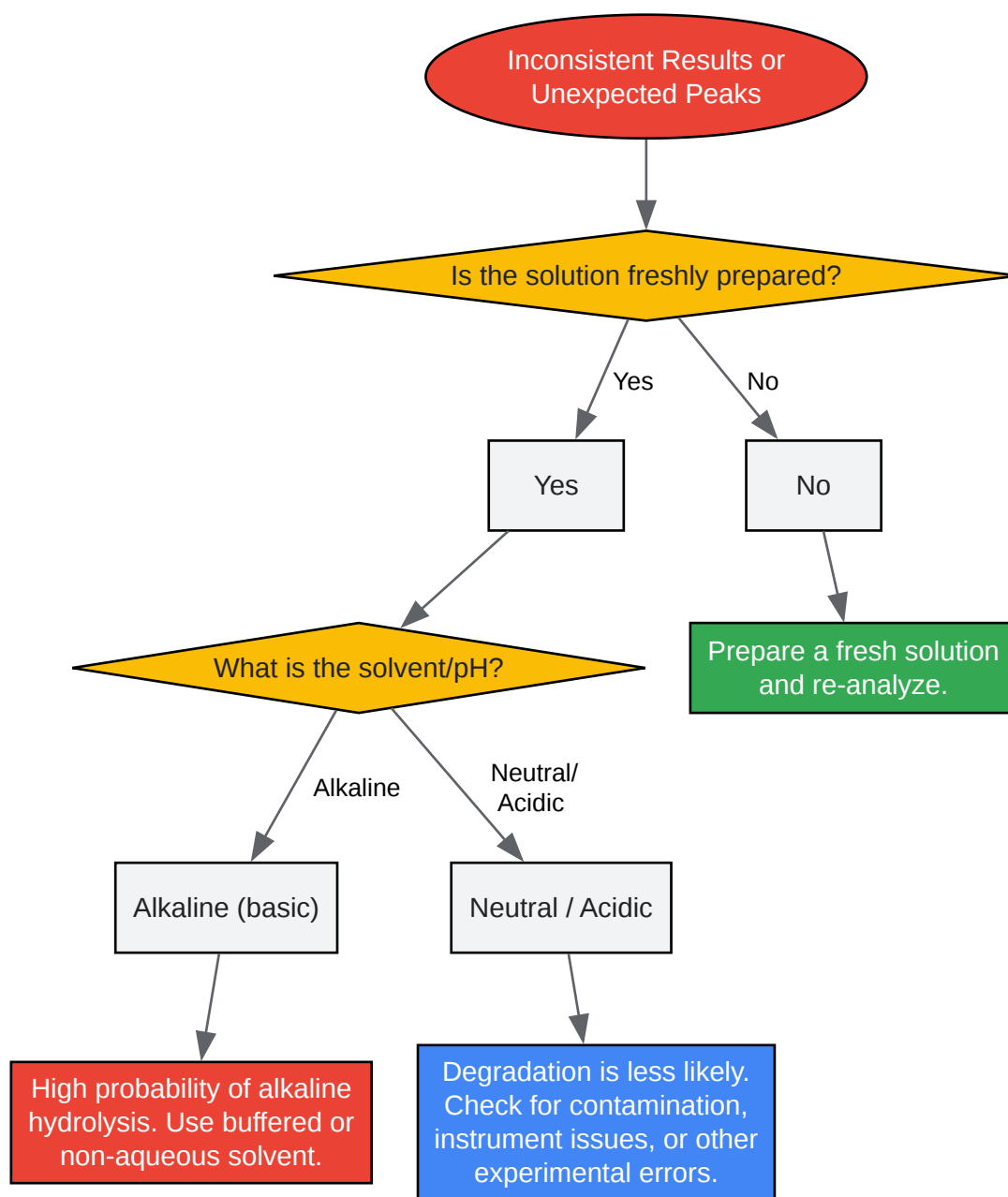
- Prepare the mobile phase and degas it thoroughly.
- Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
- Dilute a sample of your **Ivacaftor-D19** solution to a suitable concentration (e.g., 15 µg/mL) using the mobile phase.[\[8\]](#)
- Inject the sample and record the chromatogram.
- The retention time for Ivacaftor is typically between 2 and 5 minutes under these conditions.
[\[7\]](#)[\[8\]](#) Degradation will be indicated by a decrease in the main peak area and the appearance of new peaks.

Visualizations



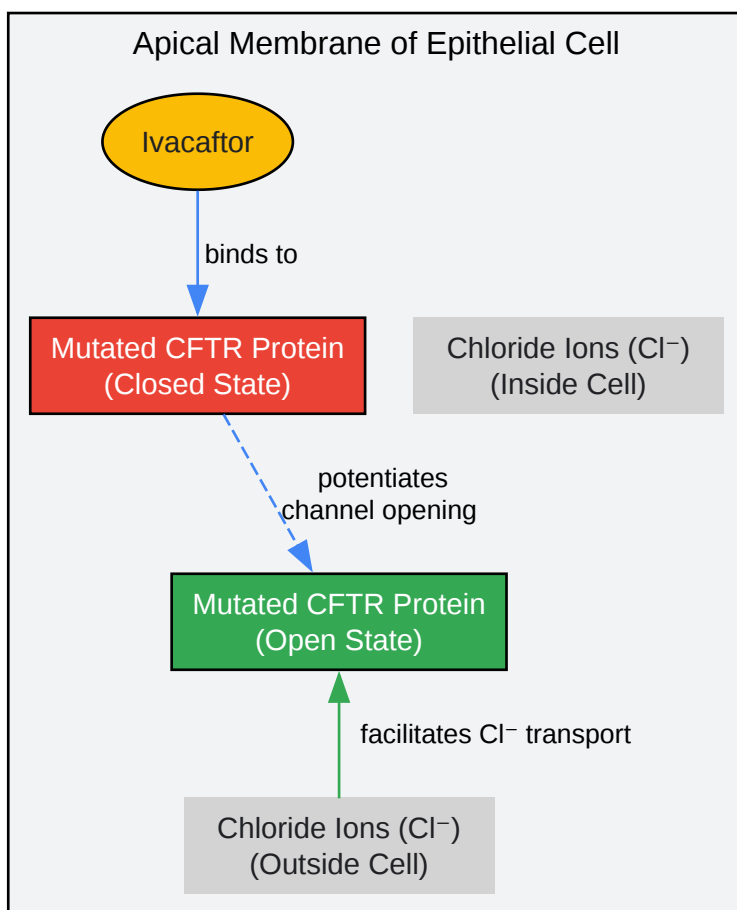
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Workflow for assessing **Ivacaftor-D19** stability.



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Troubleshooting logic for unexpected results.



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Mechanism of action for Ivacaftor as a CFTR potentiator.

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